2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile

Catalog No.
S821666
CAS No.
1621962-67-1
M.F
C4H8N2OS
M. Wt
132.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acet...

CAS Number

1621962-67-1

Product Name

2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile

IUPAC Name

2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]acetonitrile

Molecular Formula

C4H8N2OS

Molecular Weight

132.19 g/mol

InChI

InChI=1S/C4H8N2OS/c1-8(2,7)6-4-3-5/h4H2,1-2H3

InChI Key

GGHJDJKPYQBPMP-UHFFFAOYSA-N

SMILES

CS(=NCC#N)(=O)C

Canonical SMILES

CS(=NCC#N)(=O)C

Possible Research Areas:

Based on the structure of the molecule, some potential research areas for 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile include:

  • Organic synthesis: The molecule contains a functional group known as a nitrile (C≡N), which is a versatile building block in organic synthesis. Researchers might explore using this compound as a starting material for the synthesis of more complex molecules.
  • Medicinal chemistry: The presence of sulfur and nitrogen atoms in the molecule suggests potential for biological activity. Researchers might investigate this compound for its interaction with biological targets or its use as a scaffold for drug design.

2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile is a complex chemical compound characterized by its unique structural features. Its molecular formula is C₄H₈N₂OS, with a molecular weight of 132.18 g/mol. This compound contains a dimethyl group attached to a sulfur atom, which is further linked to an acetonitrile moiety through an amino group. The presence of the sulfur atom in a lambda-six oxidation state gives this compound distinctive chemical properties that are of interest in various fields of research and application .

The reactivity of 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile is primarily influenced by its functional groups. It can undergo nucleophilic substitution reactions due to the presence of the amino group, which can act as a nucleophile. Additionally, the oxo group can participate in condensation reactions, leading to the formation of larger molecular structures. The compound's sulfur atom may also engage in redox reactions, contributing to its versatility in synthetic chemistry .

The synthesis of 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile can be achieved through several methods:

  • Condensation Reactions: Reacting dimethylamine with acetonitrile in the presence of sulfur sources can yield this compound.
  • Oxidative Methods: Utilizing oxidizing agents on precursors containing sulfur can facilitate the formation of the oxo group.
  • Multi-step Synthesis: A combination of various organic synthesis techniques can result in the desired compound, allowing for modifications and optimizations throughout the process .

2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile has potential applications in:

  • Pharmaceutical Development: Due to its possible biological activities, it may serve as a lead compound for drug discovery.
  • Chemical Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemistry: Its properties could be explored for developing agrochemicals or pesticides .

Interaction studies involving 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile focus on its reactivity with biomolecules and other chemical agents. Preliminary studies suggest that it may interact with enzymes or receptors due to its amino and oxo functionalities, which could influence metabolic pathways or biochemical processes. Detailed investigations are needed to fully understand these interactions and their implications for biological systems .

Several compounds share structural similarities with 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile, highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
DimethylaminoacetonitrileC₄H₈N₂Lacks sulfur; simpler structure; used in various organic syntheses .
2-{[Ethyl(methyl)oxo]-lambda6-sulfanylidene}amino}acetonitrileC₅H₁₀N₂OSSimilar structure but different alkyl substituents .
1-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}-4-nitrobenzeneC₈H₁₀N₂O₃SContains a nitro group; used in dye synthesis .

The unique feature of 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile lies in its specific combination of functional groups, particularly the lambda-six sulfur atom, which distinguishes it from similar compounds and contributes to its potential applications in various fields of research and industry .

XLogP3

0.2

Dates

Modify: 2024-04-14

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